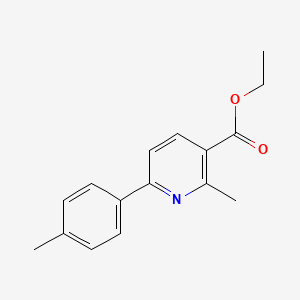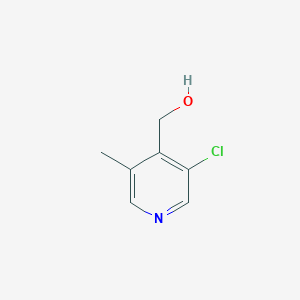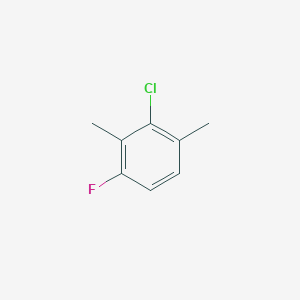
2-Chloro-4-fluoro-1,3-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-fluoro-1,3-dimethylbenzene is an aromatic compound with the molecular formula C8H8ClF It is a derivative of benzene, where two hydrogen atoms are replaced by chlorine and fluorine atoms at the 2 and 4 positions, respectively, and two methyl groups are attached to the 1 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
-
Halogenation of 1,3-dimethylbenzene
Starting Material: 1,3-dimethylbenzene (m-xylene)
Reagents: Chlorine (Cl2) and fluorine (F2) or their respective halogenating agents.
Conditions: The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective halogenation at the desired positions. Catalysts such as iron(III) chloride (FeCl3) can be used to facilitate the chlorination process.
-
Electrophilic Aromatic Substitution
Starting Material: 2-chloro-1,3-dimethylbenzene
Reagents: Fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Conditions: The reaction is conducted under mild conditions, often in the presence of a solvent like dichloromethane (CH2Cl2) or acetonitrile (CH3CN).
Industrial Production Methods
Industrial production of 2-chloro-4-fluoro-1,3-dimethylbenzene typically involves large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The chlorine or fluorine atoms can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or Friedel-Crafts acylation.
-
Oxidation Reactions
- The methyl groups can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
-
Reduction Reactions
- The compound can be reduced to form the corresponding hydrocarbon derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) in solvents like ethanol (EtOH) or dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and acyl chlorides (RCOCl) with aluminum chloride (AlCl3) for Friedel-Crafts acylation.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions, chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.
Electrophilic Substitution: Formation of nitro, sulfonyl, or acyl derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydrocarbon derivatives.
科学研究应用
2-Chloro-4-fluoro-1,3-dimethylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Explored for its potential use in drug development. Its derivatives may exhibit pharmacological activities that can be harnessed for treating various diseases.
Industry: Utilized in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable for developing new materials with specific characteristics.
作用机制
The mechanism of action of 2-chloro-4-fluoro-1,3-dimethylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations based on the reagents and conditions used. In biological systems, its mechanism of action involves interactions with molecular targets such as enzymes, receptors, or DNA. These interactions can lead to changes in cellular processes, resulting in the desired biological effects.
相似化合物的比较
2-Chloro-4-fluoro-1,3-dimethylbenzene can be compared with other similar compounds, such as:
2-Chloro-1,3-dimethylbenzene: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
4-Fluoro-1,3-dimethylbenzene: Lacks the chlorine atom, which may affect its chemical properties and applications.
2-Chloro-4-methyl-1,3-dimethylbenzene: Contains an additional methyl group, which can influence its steric and electronic properties.
The uniqueness of this compound lies in the presence of both chlorine and fluorine atoms, which impart distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
3-chloro-1-fluoro-2,4-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRIMJZAAPPLII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
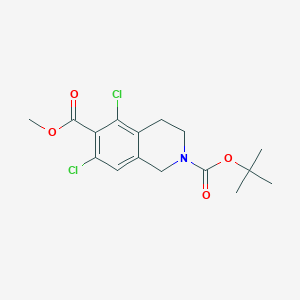
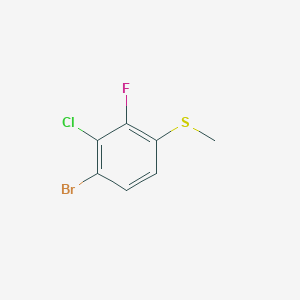
![7-Bromo-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B6322341.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazole](/img/structure/B6322355.png)
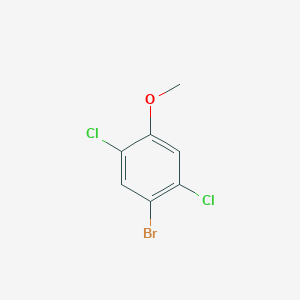
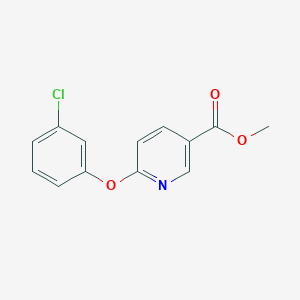
![11-[[[10-carboxydecyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]undecanoic acid](/img/structure/B6322376.png)

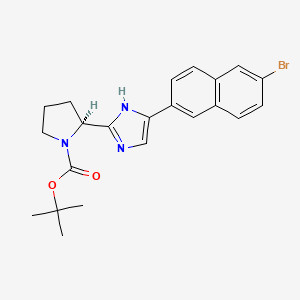
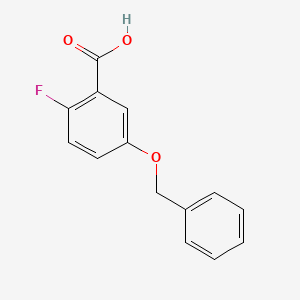
![2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester](/img/structure/B6322393.png)

